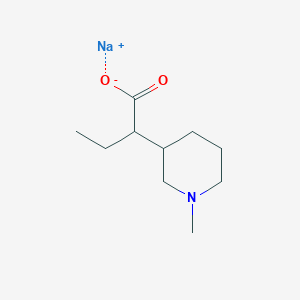
Sodium 2-(1-methylpiperidin-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(1-methylpiperidin-3-yl)butanoate is a chemical compound with the molecular formula C10H20NNaO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylpiperidin-3-yl)butanoate typically involves the reaction of 1-methylpiperidine with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalysts: Acid or base catalysts to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Precise control of reactant ratios.
Reaction Monitoring: Real-time monitoring of reaction parameters.
Purification: Techniques like crystallization or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(1-methylpiperidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ionic compounds with different cations.
Aplicaciones Científicas De Investigación
Sodium 2-(1-methylpiperidin-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2-(1-methylpiperidin-3-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.
Receptor Modulation: Altering the function of receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-(1-methylpiperidin-4-yl)butanoate: A similar compound with a different position of the methyl group on the piperidine ring.
Sodium 2-(1-ethylpiperidin-3-yl)butanoate: A compound with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
Sodium 2-(1-methylpiperidin-3-yl)butanoate is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C10H18NNaO2 |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
sodium;2-(1-methylpiperidin-3-yl)butanoate |
InChI |
InChI=1S/C10H19NO2.Na/c1-3-9(10(12)13)8-5-4-6-11(2)7-8;/h8-9H,3-7H2,1-2H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
UHQDUKZWWYQSGZ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1CCCN(C1)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


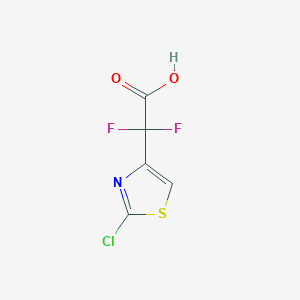
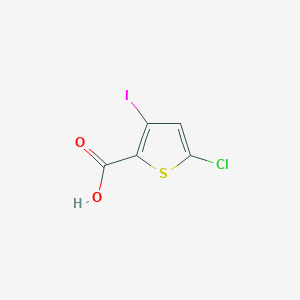
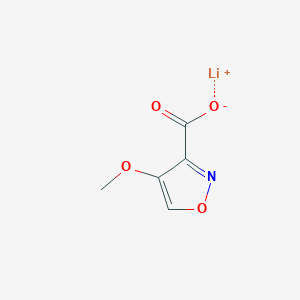

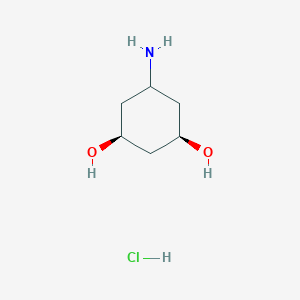
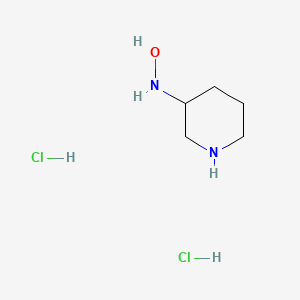
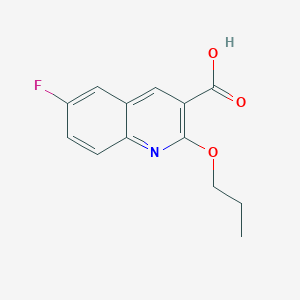

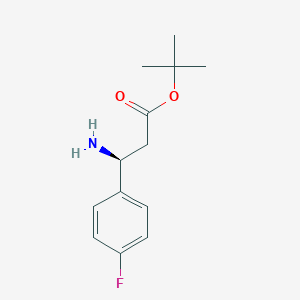
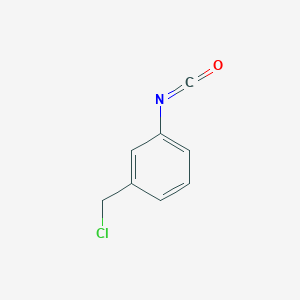
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
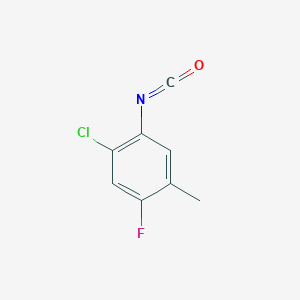
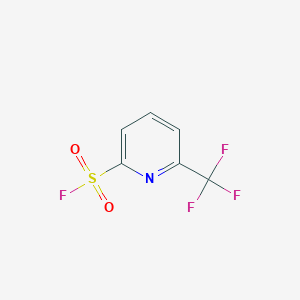
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
